

Technical Guide: Acrylamide-d3 in Analytical Research

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Compound of Interest

Compound Name: Acrylamide-d3

Cat. No.: B028693

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This technical guide provides an in-depth overview of **Acrylamide-d3**, a crucial internal standard for the quantification of acrylamide in various matrices. This document is intended for researchers, scientists, and drug development professionals who employ quantitative analytical techniques.

Core Compound Data

Acrylamide-d3 is the deuterated form of acrylamide, widely used as an internal standard in isotope dilution mass spectrometry for accurate quantification. Its physical and chemical properties are summarized below.

Property	Value	References
CAS Number	122775-19-3	[1][2][3]
Molecular Weight	74.10 g/mol	[2][3]
Molecular Formula	C ₃ H ₂ D ₃ NO	[2][3]
Synonyms	2-Propenamide-d3, Acrylamide (2,3,3-D ₃)	[2][3]

Experimental Protocol: Quantification of Acrylamide in Food Matrices using Isotope Dilution LC-MS/MS

The following protocol outlines a standard method for the determination of acrylamide in processed foods, utilizing **Acrylamide-d3** as an internal standard for accurate quantification. This method is based on techniques described in multiple analytical studies.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

1. Sample Preparation and Extraction:

- Homogenization: Homogenize a representative portion of the food sample (e.g., 50 grams) to a fine powder or paste.[\[5\]](#)
- Weighing: Accurately weigh approximately 2 grams of the homogenized sample into a 35 mL polypropylene centrifuge tube.[\[5\]](#)
- Internal Standard Spiking: Add a known amount of **Acrylamide-d3** internal standard solution (e.g., 1000 ng in water, resulting in a final concentration of 50 ng/mL) to the sample.[\[5\]](#)
- Extraction: Add 20 mL of water to the tube. Vortex the sample for 30 seconds to ensure thorough mixing.[\[5\]](#)
- Centrifugation: Centrifuge the sample at 18,000 x g for 15 minutes to separate the solid matrix from the aqueous extract.[\[5\]](#)
- Supernatant Collection: Carefully decant 10 mL of the supernatant into a clean centrifuge tube.[\[5\]](#)
- Second Centrifugation: Centrifuge the collected supernatant again at 18,000 x g for 10 minutes for further clarification.[\[5\]](#)

2. Solid-Phase Extraction (SPE) Cleanup:

- To remove interfering matrix components, the aqueous extract is passed through a solid-phase extraction cartridge, such as an Oasis HLB cartridge.[\[7\]](#)
- The cartridge is first conditioned according to the manufacturer's instructions.
- The sample extract is loaded onto the cartridge, and interfering substances are washed away.
- The acrylamide and **Acrylamide-d3** are then eluted with an appropriate solvent.

3. LC-MS/MS Analysis:

- **Chromatographic Separation:** The cleaned extract is analyzed using a liquid chromatography system. A porous graphitized carbon (PGC) column is often used for its ability to retain and separate the polar acrylamide molecule from matrix interferences, even with a 100% aqueous mobile phase.[3]
- **Mass Spectrometric Detection:** Detection is performed using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.[1][4] This highly selective technique monitors specific precursor-to-product ion transitions for both acrylamide and the **Acrylamide-d3** internal standard.
 - Acrylamide transitions: m/z 72 \rightarrow 55, 72 \rightarrow 54, 72 \rightarrow 44[1][6]
 - **Acrylamide-d3** transition: m/z 75 \rightarrow 58[1][6]
- **Quantification:** The concentration of acrylamide in the original sample is determined by comparing the peak area ratio of the native acrylamide to the **Acrylamide-d3** internal standard against a calibration curve prepared with known concentrations of both compounds.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of acrylamide using **Acrylamide-d3** as an internal standard.



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Caption: Workflow for Acrylamide Analysis.

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